molecular formula C10H10N8 B15443683 Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetramine CAS No. 64535-65-5

Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetramine

Cat. No.: B15443683
CAS No.: 64535-65-5
M. Wt: 242.24 g/mol
InChI Key: XNZLTAGZYFEYRE-UHFFFAOYSA-N
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Description

Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetramine (CAS 64535-65-5) is a nitrogen-rich heterocyclic compound with the molecular formula C10H10N8 and a molecular weight of 242.24 g/mol. This compound serves as a key precursor for the synthesis of sophisticated functional materials. Its planar, rigid, and electron-deficient core makes it an exceptional building block in organic electronics. Researchers utilize this tetramine to construct pyrazino[2,3-g]quinoxaline (PQ) derivatives, which are prominent in the development of low-band gap π-conjugated polymers for applications such as organic thin-film transistors (OTFTs) and electrochromic devices . Furthermore, the PQ core is integral to the design of advanced photosensitizers. Water-soluble derivatives have been developed that exhibit strong absorption and a high singlet oxygen quantum yield, making them highly effective for simultaneous bioimaging and photodynamic therapy (PDT) against cancer cells, under both one-photon and two-photon excitation . This combination of properties establishes this compound as a versatile and valuable reagent for pushing the boundaries of materials science and biomedical research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

64535-65-5

Molecular Formula

C10H10N8

Molecular Weight

242.24 g/mol

IUPAC Name

pyrazino[2,3-g]quinoxaline-2,3,7,8-tetramine

InChI

InChI=1S/C10H10N8/c11-7-9(13)17-5-2-6-4(1-3(5)15-7)16-8(12)10(14)18-6/h1-2H,(H2,11,15)(H2,12,16)(H2,13,17)(H2,14,18)

InChI Key

XNZLTAGZYFEYRE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1N=C(C(=N3)N)N)N=C(C(=N2)N)N

Origin of Product

United States

Biological Activity

Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetramine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, particularly in cancer treatment, and summarizes key research findings.

Chemical Structure and Properties

This compound features a tetracyclic structure characterized by fused pyrazine and quinoxaline rings with four amine groups at positions 2, 3, 7, and 8. This unique arrangement enhances its reactivity and stability, making it a candidate for various biological applications. Its molecular formula is C10H10N4 with a CAS number of 64535-65-5.

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to target specific molecular pathways involved in tumor growth. For instance:

  • Mechanism of Action : The compound appears to modulate signaling pathways associated with cell proliferation and apoptosis. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines including breast (MCF-7), lung (NCI-H460), and CNS cancers (SF-268) .
  • Comparative Efficacy : In comparative studies against standard chemotherapeutics like Doxorubicin, pyrazino[2,3-g]quinoxaline derivatives have shown superior inhibitory effects on certain tumor cell lines while exhibiting non-cytotoxicity towards normal cells (IC50 values > 100 μg/mL) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Quinoxaline derivatives are known for their broad-spectrum antimicrobial activities:

  • Inhibition Studies : Several studies have reported that derivatives of pyrazino[2,3-g]quinoxaline exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented below:

StudyFocusKey Findings
Anticancer ActivityDemonstrated inhibition of tumor growth in MCF-7 and NCI-H460 cell lines
Dual ActivityExhibited both anticancer and antimicrobial properties with high selectivity for cancer cells
Synthesis & CharacterizationProvided insights into the synthesis methods which enhance biological activity through structural modifications

Mechanisms Under Investigation

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects:

  • Cell Signaling Pathways : Investigations into how the compound interacts with cellular signaling pathways are critical for understanding its therapeutic potential.
  • Fluorescence Properties : Its strong absorption and fluorescence characteristics make it suitable for bioimaging applications in photodynamic therapy .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Compound Name Substituents HOMO-LUMO Gap (eV) Key Applications References
PQ-Tetramine -NH₂ at 2,3,7,8 positions 1.8–2.1* Sensors, Coordination
TTPQ (2,3,7,8-Tetrakis(bromothienyl)) -Br-thiophene donors 1.3–1.6 Organic Electronics
N,N’,N”,N’’-Tetrakis(CF₃-Ph) PQ derivative -CF₃-Ph (electron-withdrawing) 2.2–2.4 High-Temperature Materials
2,3,7,8-Tetraphenyl-PQ -Ph (hydrophobic) 1.9–2.3 Photovoltaic Layers

*Theoretical values based on density functional theory (DFT) studies .

  • PQ-Tetramine : The electron-donating -NH₂ groups lower the LUMO energy, enhancing redox activity and protonation-dependent fluorescence, which is exploited in pH and acid vapor sensing .
  • TTPQ : Bromothiophene substituents increase π-conjugation and reduce the energy gap, favoring charge transport in organic field-effect transistors (OFETs) .
  • CF₃-Ph Derivative : Trifluoromethyl groups introduce electron-withdrawing effects, raising the LUMO and improving thermal stability for high-performance polymers .
  • Tetraphenyl-PQ : Phenyl groups enhance hydrophobicity and crystallinity, suitable for thin-film solar cells .

Solubility and Processability

  • PQ-Tetramine : High solubility in polar solvents (e.g., DMF, DMSO) due to amine groups, enabling solution-processed films .
  • TTPQ and Tetraphenyl-PQ : Reduced solubility in polar solvents; require halogenated solvents (e.g., chloroform) for processing .
  • CF₃-Ph Derivative : Moderate solubility in acetonitrile, influenced by the balance between hydrophobic CF₃ and polar amine groups .

Application-Specific Performance

  • Sensors : PQ-Tetramine exhibits fluorescence quenching upon protonation, enabling real-time acidity monitoring . In contrast, TTPQ’s thiophene units are more suited for conductivity-based sensing .
  • Flexible Electronics : DPTTQ (a thiophene-rich analog) demonstrates superior mechanical durability due to thiophene’s flexibility, whereas PQ-Tetramine’s rigidity favors static device architectures .
  • Catalysis : The amine groups in PQ-Tetramine facilitate metal coordination, unlike inert phenyl or CF₃-substituted analogs .

Q & A

Q. What are the optimized synthetic routes for Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetramine, and how are intermediates purified?

The compound is synthesized via imine condensation. A typical procedure involves refluxing bisimidoyl chloride with 1,2,4,5-tetraaminobenzene tetrahydrochloride in acetonitrile in the presence of triethylamine for 8 hours. Post-reaction, purification includes solvent evaporation, heptane washing to remove unreacted chloride, dichloromethane extraction, and recrystallization from methanol/water mixtures to yield a crystalline product .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are used for molecular weight and fragment analysis. Single-crystal X-ray diffraction (SC-XRD) resolves the planar pyrazinoquinoxaline core and donor-acceptor substituents, as demonstrated for analogous derivatives like TTPQ .

Q. How are electronic properties analyzed for applications in optoelectronics?

Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) predict frontier molecular orbitals and bandgaps. Experimental validation employs UV-Vis spectroscopy for absorption edges and cyclic voltammetry to determine oxidation/reduction potentials, critical for assessing charge-transfer capabilities .

Advanced Research Questions

Q. What methodologies evaluate its catalytic performance in oxygen reduction reactions (ORR)?

Pyrolyzed Fe-coordinated derivatives are tested in proton-exchange membrane fuel cells. Rotating disk electrode (RDE) measurements in 0.1 M HClO₄ quantify ORR activity via kinetic current density. Post-test characterization with X-ray photoelectron spectroscopy (XPS) identifies active Fe-N₄ sites, while stability is assessed via accelerated durability tests (ADTs) .

Q. How is it engineered as a lithium-metal battery protective layer?

In-situ polymerization of tetra-alkynyl derivatives forms poly-pyrazinoquinoxaline (PPQ) films. Electrochemical impedance spectroscopy (EIS) measures Li⁺ ion mobility, while scanning electron microscopy (SEM) monitors dendrite suppression. The polymer’s mechanical strength is tested under electrolyte immersion using nanoindentation .

Q. What strategies are used to assess biological activity, such as antitumor potential?

In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) screen for IC₅₀ values. Molecular docking studies model interactions with targets like topoisomerase II. Metabolite profiling via UHPLC-HRMS and TOF-MS/MS identifies bioactive intermediates and degradation pathways .

Q. How do charge-transfer dynamics in donor-acceptor systems impact photovoltaic efficiency?

Ultrafast transient absorption spectroscopy (TAS) probes exciton dissociation rates in bulk-heterojunction blends. For example, blends with C60 derivatives exhibit sub-100 fs charge separation, critical for minimizing recombination losses. Open-circuit voltage (Voc) limitations are analyzed using Mott-Schottky measurements .

Q. What analytical techniques determine thermal and chemical stability under operational conditions?

Thermogravimetric analysis (TGA) under N₂/air quantifies decomposition temperatures (>300°C predicted). Acid-base stability is evaluated via pH-dependent solubility studies, with pKa values estimated using potentiometric titrations or computational tools like SPARC .

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